molecular formula C10H11BrN2O B8816601 8-Amino-6-methoxyquinoline hydrobromide CAS No. 312693-53-1

8-Amino-6-methoxyquinoline hydrobromide

Cat. No. B8816601
M. Wt: 255.11 g/mol
InChI Key: WGYQQCWLZRGIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-6-methoxyquinoline hydrobromide is a quinoline building block . It has an empirical formula of C10H10N2O · HBr, a CAS Number of 312693-53-1, and a molecular weight of 255.11 . It is formed during the synthesis of α-morpholino-β- (N -8-amino-6-methoxyquinoline)-benzylacetophenone .


Molecular Structure Analysis

The SMILES string of 8-Amino-6-methoxyquinoline hydrobromide is Br.COc1cc(N)c2ncccc2c1 . The InChI is 1S/C10H10N2O.BrH/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8;/h2-6H,11H2,1H3;1H .


Chemical Reactions Analysis

8-Amino-6-methoxyquinoline hydrobromide may be used as an amino component in a novel series of bladder-selective diaminocyclobutenedione potassium channel openers . It may also be used for the synthesis of 1-N-(6-methoxy-8-quinoyl)-4′-carboxyl-benzensulfonamide .


Physical And Chemical Properties Analysis

8-Amino-6-methoxyquinoline hydrobromide has a melting point of 238 °C (dec.) (lit.) . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

8-Amino-6-methoxyquinoline hydrobromide has hazard statements H315 - H319 - H335 . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

properties

CAS RN

312693-53-1

Product Name

8-Amino-6-methoxyquinoline hydrobromide

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

6-methoxyquinolin-8-amine;hydrobromide

InChI

InChI=1S/C10H10N2O.BrH/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8;/h2-6H,11H2,1H3;1H

InChI Key

WGYQQCWLZRGIKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N.Br

Origin of Product

United States

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